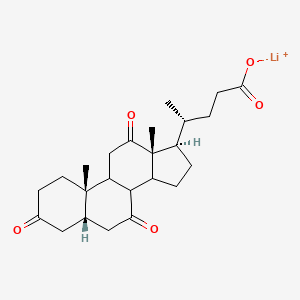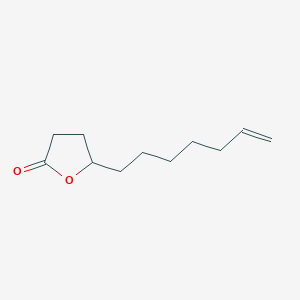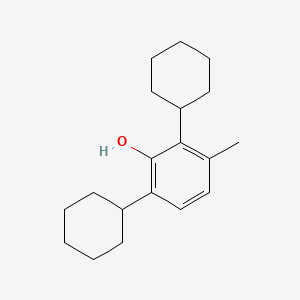
2,6-Dicyclohexyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyclohexyl-m-cresol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two cyclohexyl groups attached to the 2 and 6 positions of the meta-cresol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexyl-m-cresol can be synthesized through the alkylation of meta-cresol with cyclohexanol in the presence of a catalyst such as perchloric acid. The reaction involves heating meta-cresol and perchloric acid to the desired temperature, followed by the dropwise addition of cyclohexanol. The reaction mixture is then stirred for a specific period, cooled, dissolved in ether, and neutralized .
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes, but on a larger scale. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dicyclohexyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexyl-substituted phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones with cyclohexyl groups.
Reduction: Cyclohexyl-substituted phenols.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dicyclohexyl-m-cresol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized as an antioxidant in fuels, lubricating oils, and other oxygen-sensitive materials
Wirkmechanismus
The mechanism of action of 2,6-Dicyclohexyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and disrupting their integrity .
Vergleich Mit ähnlichen Verbindungen
Meta-cresol: A simpler phenolic compound with a single methyl group.
2,6-Dicyclohexyl-4-methylphenol: Similar structure but with a different substitution pattern.
Ortho-cresol and Para-cresol: Isomers of meta-cresol with different positions of the methyl group.
Uniqueness: 2,6-Dicyclohexyl-m-cresol is unique due to the presence of two bulky cyclohexyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cresol derivatives and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
93840-40-5 |
|---|---|
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,6-dicyclohexyl-3-methylphenol |
InChI |
InChI=1S/C19H28O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |
InChI-Schlüssel |
MNMFNWIRHMYXIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2CCCCC2)O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



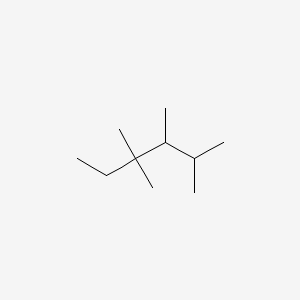

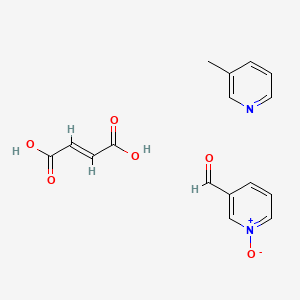
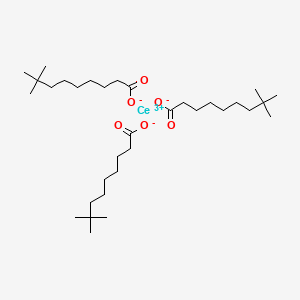
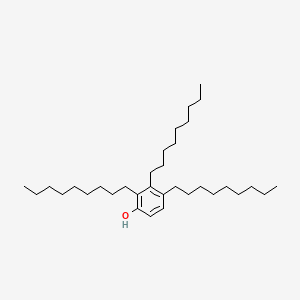
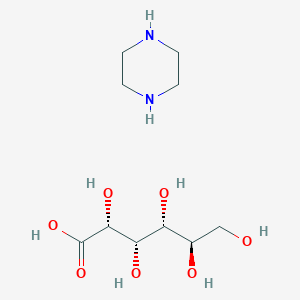
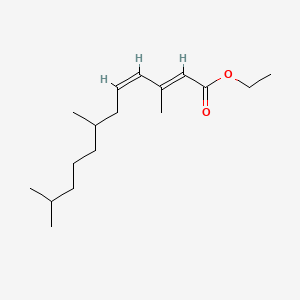

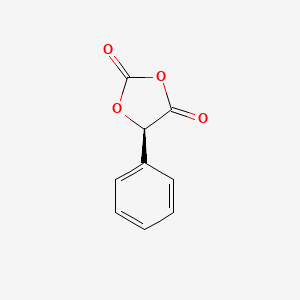
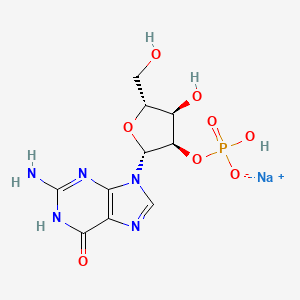
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
